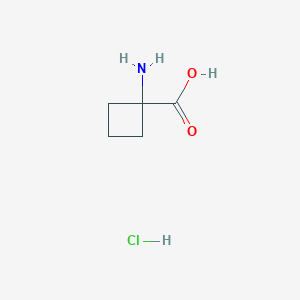
1-Aminocyclobutanecarboxylic acid hydrochloride
説明
1-Aminocyclobutanecarboxylic acid is a synthetic amino acid that has been the subject of various research studies due to its potential applications in medicinal chemistry and material science. It is a conformationally constrained peptidomimetic, which means it can mimic the structure of peptides and alter their metabolic stability, potentially leading to oral bioavailability of peptide-based drug candidates .
Synthesis Analysis
The synthesis of 1-Aminocyclobutanecarboxylic acid and its derivatives has been achieved through several methods. One approach involves reacting ammonia gas with 1-bromo-cyclobutanecarboxylic acid in the presence of hexamethylenamine, which is considered convenient and practical with industrial application prospects . Another method includes a stereoselective synthesis that has been developed for the preparation of bis(cyclobutane) beta-dipeptides in high yields, including enantio and diastereomers . Additionally, a photochemical route has been used to synthesize hydroxy derivatives of 2-Aminocyclobutane-1-carboxylic acid with an all-cis geometry .
Molecular Structure Analysis
The molecular structure of 1-Aminocyclobutanecarboxylic acid derivatives has been extensively studied using NMR, DFT theoretical calculations, and crystallographic characterization. These studies have revealed that the cyclobutane ring acts as a structure-promoting unit, leading to the formation of strong intramolecular hydrogen bonds and conferring high rigidity to the molecules both in solution and in the gas phase . The crystallographic characterization of simple derivatives and peptides containing the 1-aminocyclobutane carboxylic acid residue has shown that the cyclobutane rings adopt an almost perfect chair conformation .
Chemical Reactions Analysis
The chemical reactivity of 1-Aminocyclobutanecarboxylic acid has been explored in the context of its incorporation into beta-peptides and the formation of highly rigid structures. The ability to form intra-residue six-membered hydrogen-bonded rings has been demonstrated, leading to the adoption of strand-type conformations in solution . Furthermore, the synthesis of an unnatural amino acid derivative for potential use as a BNCT (Boron Neutron Capture Therapy) agent showcases the versatility of 1-Aminocyclobutanecarboxylic acid in chemical reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-Aminocyclobutanecarboxylic acid and its derivatives have been studied, revealing insights into their conformational behavior and stability. For instance, the pKa values of the carboxylic acid functions and the amino groups have been determined for cis- and trans-1-amino-3-fluoro-3-methylcyclobutanecarboxylic acids, indicating different interactions with fluorine atoms . Conformational energy calculations on model compounds containing 1-Aminocyclobutanecarboxylic acid have shown that the low-energy models adopt conformations characteristic of a variety of regular structures, such as alpha-helix, 3(10)-helix, and gamma-turn .
科学的研究の応用
Application in Neuroscience
- Summary of the Application : 1-Aminocyclobutanecarboxylic acid hydrochloride (ACBC) is known to act as an NMDA receptor antagonist at the glycine site . It’s an analog of glycine at the NMDA-glycine receptor site .
- Methods of Application or Experimental Procedures : ACBC can be applied in neuroscience research to study its effects on signal transmission in the Central Nervous System (CNS) . The specific methods of application or experimental procedures would depend on the exact nature of the study being conducted.
- Results or Outcomes : The use of ACBC affects the signal transmission in the CNS . The specific results or outcomes would depend on the parameters of the study, including the model used (e.g., in vitro or in vivo), the dosage of ACBC, and the specific endpoints being measured.
Application in Peptide Synthesis
- Summary of the Application : ACBC is used in the field of peptide synthesis . Peptides are short chains of amino acids that play many important roles in the body. In the lab, they can be synthesized for use in research and drug development .
- Methods of Application or Experimental Procedures : In peptide synthesis, ACBC can be incorporated into a peptide chain in place of a standard amino acid . The specific methods of application or experimental procedures would depend on the exact nature of the peptide being synthesized and the desired properties of the final product .
- Results or Outcomes : The use of ACBC in peptide synthesis can result in peptides with unique properties, potentially leading to new insights in research or novel therapeutic agents .
Application in Chemical Synthesis
- Summary of the Application : ACBC is used in the field of chemical synthesis . It can be used as a building block in the synthesis of various chemical compounds .
- Methods of Application or Experimental Procedures : In chemical synthesis, ACBC can be incorporated into a reaction to form a desired product . The specific methods of application or experimental procedures would depend on the exact nature of the reaction and the desired properties of the final product .
- Results or Outcomes : The use of ACBC in chemical synthesis can result in the formation of various chemical compounds with unique properties .
Safety And Hazards
1-Aminocyclobutanecarboxylic acid hydrochloride is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, wearing protective gloves, eye protection, face protection, and ensuring adequate ventilation .
特性
IUPAC Name |
1-aminocyclobutane-1-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2.ClH/c6-5(4(7)8)2-1-3-5;/h1-3,6H2,(H,7,8);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBTVGNDTGRUBQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10462195 | |
| Record name | 1-Aminocyclobutane-1-carboxylic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10462195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Aminocyclobutanecarboxylic acid hydrochloride | |
CAS RN |
98071-16-0 | |
| Record name | Cyclobutanecarboxylic acid, 1-amino-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=98071-16-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Aminocyclobutane-1-carboxylic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10462195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Tert-butyl 7-oxo-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B1280313.png)
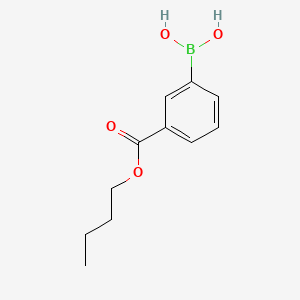
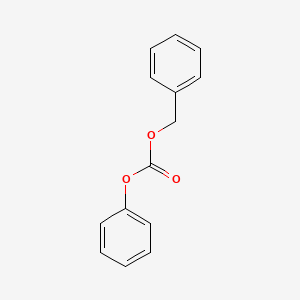
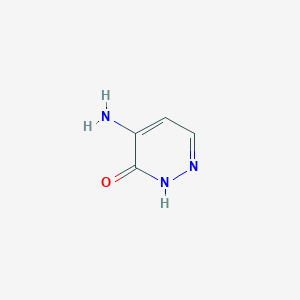
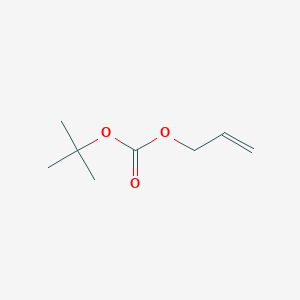
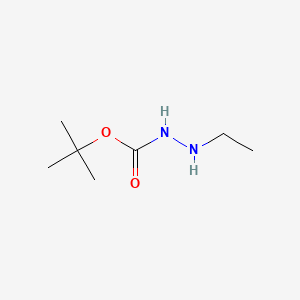
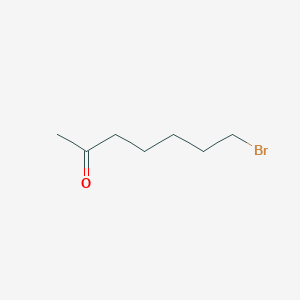
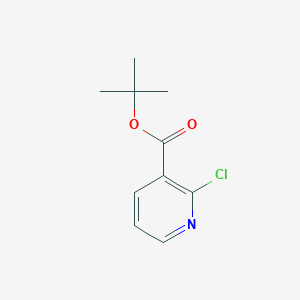
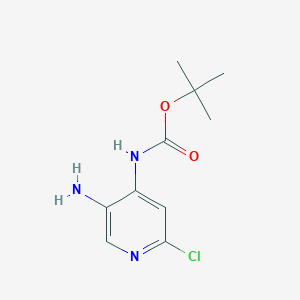
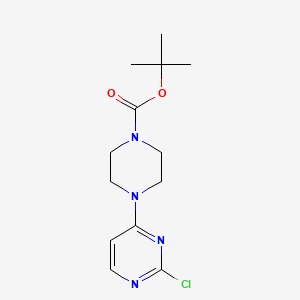
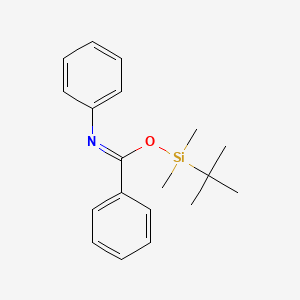

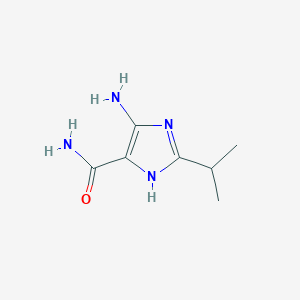
![3-amino-6,7-dihydro-1H,5H-Pyrazolo[1,2-a]pyrazol-1-one](/img/structure/B1280346.png)